molecular formula C20H14FN3O4 B250677 N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

Katalognummer: B250677
Molekulargewicht: 379.3 g/mol
InChI-Schlüssel: WLZWJWCDTBRZFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide, commonly known as CFTR inhibitor, is a small molecule that has gained significant attention in the scientific community in recent years. It is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across the epithelial membranes. CFTR inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea.

Wirkmechanismus

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor works by binding to the this compound protein and blocking its function. This compound protein is a chloride channel that regulates salt and water transport across the epithelial membranes. In cystic fibrosis, mutant this compound protein fails to function properly, leading to impaired salt and water transport and thick mucus accumulation. This compound inhibitors have been shown to restore the function of mutant this compound protein by binding to it and opening the chloride channel.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It has been shown to increase chloride secretion and reduce sodium absorption across the epithelial membranes. It also reduces mucus viscosity and improves ciliary function. In addition, this compound inhibitor has been shown to reduce inflammation and improve lung function in cystic fibrosis patients.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards this compound protein. It also has good pharmacokinetic properties and can be easily administered in vitro and in vivo. However, one of the main limitations is its potential off-target effects and toxicity. It also requires careful dosing and monitoring to avoid adverse effects.

Zukünftige Richtungen

There are several future directions for N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor research. One of the main areas of research is the development of more potent and selective this compound inhibitors. Another area of research is the identification of new therapeutic applications for this compound inhibitors, such as in cancer and infectious diseases. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound inhibitors in various diseases.

Synthesemethoden

The synthesis of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-cyano-2-fluorobenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyaniline to obtain the corresponding amide. The final step involves the reaction of the amide with furfurylamine to obtain the this compound inhibitor in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, this compound inhibitors have been shown to restore the function of mutant this compound protein, leading to improved salt and water transport across the epithelial membranes. In polycystic kidney disease, this compound inhibitors have been shown to reduce cyst growth and improve renal function. In secretory diarrhea, this compound inhibitors have been shown to reduce fluid secretion and improve symptoms.

Eigenschaften

Molekularformel

C20H14FN3O4

Molekulargewicht

379.3 g/mol

IUPAC-Name

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H14FN3O4/c1-27-18-10-13(5-7-16(18)24-20(26)17-3-2-8-28-17)23-19(25)14-6-4-12(11-22)9-15(14)21/h2-10H,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

WLZWJWCDTBRZFC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CO3

Kanonische SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.